molecular formula C13H12N4 B12799180 Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- CAS No. 87619-51-0

Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl-

Cat. No.: B12799180
CAS No.: 87619-51-0
M. Wt: 224.26 g/mol
InChI Key: PUUKKUPSFCOMKD-UHFFFAOYSA-N
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Description

Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is a heterocyclic compound that belongs to the class of pyridopyrazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused to a pyrazine ring, with an amine group at the 5-position and a phenyl group at the 3-position of the dihydro form.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of heterocyclic synthesis, such as the use of high-pressure reactors and continuous flow systems, can be applied to scale up the production.

Chemical Reactions Analysis

Types of Reactions: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to different reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents at different positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrido(3,4-b)pyrazin-5-one derivatives, while substitution reactions can produce various substituted pyridopyrazines.

Mechanism of Action

The mechanism of action of pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- involves its interaction with molecular targets such as enzymes and receptors. For instance, it may inhibit the activity of cyclin-dependent kinases (CDKs) by binding to their active sites, thereby blocking cell cycle progression and inducing apoptosis in cancer cells . The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Uniqueness: Pyrido(3,4-b)pyrazin-5-amine, 1,2-dihydro-3-phenyl- is unique due to its specific substitution pattern and the presence of both pyridine and pyrazine rings

Properties

CAS No.

87619-51-0

Molecular Formula

C13H12N4

Molecular Weight

224.26 g/mol

IUPAC Name

3-phenyl-1,2-dihydropyrido[3,4-b]pyrazin-5-amine

InChI

InChI=1S/C13H12N4/c14-13-12-10(6-7-15-13)16-8-11(17-12)9-4-2-1-3-5-9/h1-7,16H,8H2,(H2,14,15)

InChI Key

PUUKKUPSFCOMKD-UHFFFAOYSA-N

Canonical SMILES

C1C(=NC2=C(N1)C=CN=C2N)C3=CC=CC=C3

Origin of Product

United States

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